what is the chemical structure of Reactive Green 12
what is the chemical structure of Reactive Green 12
An In-depth Technical Guide to Reactive Green 12
This technical guide provides a comprehensive overview of Reactive Green 12, a complex organometallic dye. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a focus on its chemical structure, properties, and relevant experimental applications.
Chemical Structure and Identification
Reactive Green 12 is a large, complex molecule with a nickel-containing phthalocyanine core. Its intricate structure includes multiple sulfonic acid groups, a pyrazolyl diazenyl moiety, and a trichloropyrimidinyl reactive group, which allows it to form covalent bonds with substrates.
A visual representation of the chemical structure is available in public chemical databases such as PubChem.
Table 1: Chemical Identification of Reactive Green 12
| Identifier | Value | Reference |
| IUPAC Name | Nickelate(6-), [22-[[[3-[2-[4,5-Dihydro-3-Methyl-5-Oxo-1-[3-Sulfo-4-[2-[2-Sulfo-4-[(2,5,6-Trichloro-4-Pyrimidinyl)Amino]Phenyl]Ethenyl]Phenyl]-1H-Pyrazol-4-yl]Diazenyl]-4-Sulfophenyl]Amino]Sulfonyl]-29H,31H-Phthalocyanine-1,8,15-Trisulfonato(8-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, Sodium (1:6), (SP-4-2)- | [1] |
| CAS Number | 72152-45-5 | [1][2][3] |
| Molecular Formula | C₆₀H₂₉Cl₃N₁₆NiO₂₁S₇ • 6Na | [1] |
| Molecular Weight | 1853.46 g/mol | [2] |
| Common Synonyms | C.I. Reactive Green 12, Cibacron Brilliant Green T 3G-E | [1][3] |
Quantitative Data from Experimental Studies
Reactive Green 12 has been the subject of environmental remediation studies to assess its removal from textile industry wastewater. The following tables summarize key quantitative findings from these investigations.
Table 2: Efficiency of Biodecolorization of Reactive Green 12
| Parameter | Result | Timeframe | Reference |
| Maximum Decolorization | 97.8% | 12 hours | [4][5] |
Table 3: Removal Efficiency of Reactive Green 12 and Chemical Oxygen Demand (COD) using Coagulants
| Coagulant | RG-12 Removal Efficiency | COD Removal Efficiency | Reference |
| Ferric Chloride | 98% | 88% | [6] |
| Alum | 95% | 88% | [6] |
| Ferrous Sulphate | 70% | 50% | [6] |
Experimental Protocols
Biodegradation and Decolorization of Reactive Green 12
A study on the eco-friendly degradation of Reactive Green 12 employed a bacterial strain to decolorize and biodegrade the dye. The following is a detailed methodology based on this research.[4][5]
1. Bacterial Culture and Acclimatization:
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A bacterial strain with the potential for dye degradation is cultured in a suitable nutrient broth.
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The bacterium is acclimatized to the presence of Reactive Green 12 by gradual exposure to increasing concentrations of the dye (e.g., 50, 100, 200, 400, and 500 mg/L).
2. Decolorization Assay:
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The decolorization experiments are conducted in a liquid medium containing a specific concentration of Reactive Green 12 and inoculated with the acclimatized bacterial culture.
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The flasks are incubated under controlled conditions (e.g., specific pH, temperature, and agitation).
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Aliquots of the culture medium are withdrawn at regular time intervals (e.g., every hour).
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The samples are centrifuged to remove bacterial cells.
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The absorbance of the supernatant is measured at the maximum wavelength of Reactive Green 12 to determine the residual dye concentration.
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The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
3. Analytical Validation of Degradation:
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed on the initial dye solution and the degraded samples. A change in the retention time and the appearance of new peaks in the chromatogram of the treated samples compared to the control indicate biodegradation.
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify changes in the functional groups of the dye molecule. The disappearance or alteration of characteristic peaks, such as the azo bond (-N=N-) peak (around 1450 cm⁻¹), confirms the degradation of the parent dye structure.[4][5]
4. Toxicological Assessment of Degraded Metabolites:
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Phytotoxicity Assay: The toxicity of the dye before and after degradation is assessed using seeds of a model plant, such as Triticum aestivum (wheat). The germination percentage and plant growth are monitored in the presence of the original dye and the biodegraded products. A high germination rate and healthy plant growth in the presence of the degraded sample indicate detoxification.[4]
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Genotoxicity Assay: The genotoxic potential is evaluated using the Allium cepa (onion) root cell chromosomal aberration assay. Onion bulbs are exposed to the parent dye and the degraded metabolites. The root tips are then examined microscopically for chromosomal abnormalities. A reduction in chromosomal aberrations in cells treated with the degraded sample suggests a decrease in genotoxicity.[4]
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for the biodegradation and analysis of Reactive Green 12.
Caption: Experimental workflow for the biodegradation and toxicological analysis of Reactive Green 12.
References
- 1. productingredients.com [productingredients.com]
- 2. C.I. REACTIVE GREEN 12, CAS No. 72152-45-5 - iChemical [ichemical.com]
- 3. C.I. Reactive Green 12 | C60H37Cl3N16Na6NiO21S7+4 | CID 139594444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biodecolorization and biodegradation of Reactive Green 12 textile industry dye and their post-degradation phytotoxicity-genotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
